molecular formula C14H16N4O2S B2626029 N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797331-03-3

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2626029
CAS No.: 1797331-03-3
M. Wt: 304.37
InChI Key: GMBWSADRTZXAMB-UHFFFAOYSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a morpholinopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a morpholinopyrimidine derivative. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions, such as temperature and solvent selection, to maximize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

These compounds share the thiophene ring structure but differ in their functional groups and specific applications. This compound is unique due to its morpholinopyrimidine moiety, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(12-2-1-9-21-12)16-10-11-3-4-15-14(17-11)18-5-7-20-8-6-18/h1-4,9H,5-8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBWSADRTZXAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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